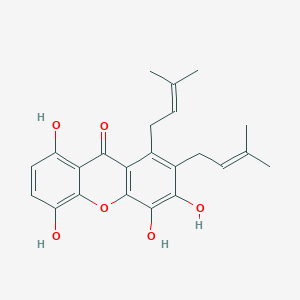

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Descripción

General Overview of Xanthone (B1684191) Natural Products

Xanthones are a class of heterocyclic secondary metabolites built upon a dibenzo-γ-pyrone scaffold. mdpi.comfrontiersin.org The term "xanthone" is derived from the Greek word "xanthos," meaning yellow, which reflects the typical coloration of these compounds in their solid form. mdpi.com Structurally, the xanthone nucleus (9H-xanthen-9-one) consists of two benzene rings fused to a central γ-pyrone ring. mdpi.comfrontiersin.org

These aromatic compounds are found throughout nature, having been isolated from higher plants, fungi, and lichens. researchgate.net Plant families such as Guttiferae, Gentianaceae, and Polygalaceae are particularly abundant sources of xanthones. mdpi.com Over the decades, research has revealed that xanthones possess a wide spectrum of pharmacological properties. bio-connect.nlacs.org Their diverse biological activities include anticancer, antioxidant, anti-inflammatory, antibacterial, antifungal, and antidiabetic effects, making them a subject of intense investigation for potential therapeutic applications. mdpi.comresearchgate.net

Classification of Xanthones with Specific Reference to Prenylated Derivatives

The structural diversity of xanthones has led to their organization into several distinct categories. The primary classification divides them into six main groups: simple xanthones, glycosylated xanthones, prenylated xanthones, xanthonolignoids, bis-xanthones, and miscellaneous xanthones. nih.govresearchgate.net Simple xanthones can be further categorized based on the degree of oxygenation on their core structure. frontiersin.orgnih.gov

Prenylated xanthones represent a significant and widely studied subgroup, characterized by the attachment of one or more five-carbon isoprenoid units (prenyl groups) to the xanthone skeleton. researchgate.net These derivatives are particularly prevalent in species of the genus Garcinia. nih.gov The number, position, and potential cyclization or oxidation of these prenyl chains contribute significantly to the vast structural variety and the specific biological activities of the resulting molecules. mdpi.commdpi.com 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a prime example of this class, featuring two prenyl groups attached to its core structure, which significantly influences its chemical properties and biological function.

Significance of Natural Products in Contemporary Drug Discovery and Development

Natural products have historically been, and continue to be, a vital source of new medicines and lead compounds for pharmaceutical development. nih.govscirp.org It is estimated that a substantial percentage of all approved medicines are either natural products or their semi-synthetic derivatives. scirp.org The enduring importance of these compounds stems from their immense chemical diversity and structural complexity, which provides novel molecular architectures that are often distinct from those generated by synthetic chemistry approaches. scirp.orgmdpi.com

These molecules have evolved over millennia to interact with biological targets, giving them a high degree of biochemical specificity. scirp.org Natural products have provided foundational treatments for a vast array of human diseases, including cancers and infectious diseases. nih.govnih.gov With modern advancements in analytical techniques, genomics, and computational methods, the process of identifying, isolating, and characterizing bioactive compounds from natural sources has been greatly enhanced, ensuring their continued relevance in the search for next-generation therapeutics. nih.govnih.gov

Rationale for Investigating this compound within Academic Research Frameworks

The specific focus on this compound in academic research is driven by its unique chemical structure and promising biological activities. This natural product is isolated from the plant Garcinia xanthochymus. nih.govmedchemexpress.com Its investigation is underpinned by several key factors:

Anticancer Potential: The compound has demonstrated notable cytotoxic effects against various human cancer cell lines. Initial studies revealed moderate activity against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cells. medchemexpress.cominvivochem.com

Overcoming Drug Resistance: More recent and significant research has highlighted its ability to inhibit the growth of non-small-cell lung cancer (NSCLC) cells that harbor specific triple-mutant Epidermal Growth Factor Receptor (EGFR) proteins (L858R/T790M/C797S). nih.govresearchgate.net This mutation confers resistance to widely used targeted therapies, making the discovery of compounds that can overcome this resistance a high priority in oncology research. nih.gov

Mechanism of Action: Studies indicate that this compound exerts its antitumor effects by promoting apoptosis (programmed cell death) and altering the cell cycle distribution in resistant cancer cells. nih.gov Its mechanism is linked to the direct binding and suppression of EGFR phosphorylation, a key signaling pathway that drives cancer cell proliferation. nih.govnih.gov

Scaffold for Drug Development: The complex, polyhydroxylated, and diprenylated xanthone structure of this molecule makes it an attractive chemical scaffold. nih.govnih.gov It serves as a valuable template for medicinal chemists to design and synthesize novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. tandfonline.com

The combination of its natural origin, potent anticancer activity, and specific mechanism against drug-resistant targets provides a strong rationale for its continued investigation as a potential lead compound in the development of new cancer therapies.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₄O₆ | nih.gov |

| Molecular Weight | 396.43 g/mol | medchemexpress.comnih.gov |

| IUPAC Name | 3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one | nih.gov |

| Natural Source | Garcinia xanthochymus | nih.govmedchemexpress.cominvivochem.com |

| CAS Number | 776325-66-7 | nih.gov |

Table 2: Reported In Vitro Biological Activities of this compound

| Cell Line | Cancer Type | Reported Activity | IC₅₀ Value | Source(s) |

| MDA-MB-435S | Breast Cancer | Cytotoxic | 1.3 µg/mL | medchemexpress.com |

| A549 | Lung Adenocarcinoma | Cytotoxic | 3.86 µg/mL | medchemexpress.com |

| Ba/F3 and NIH/3T3 | NSCLC (model) | Inhibitory against EGFR L858R/T790M/C797S mutant | Not specified | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLJVCQGYKZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation of 1,4,5,6 Tetrahydroxy 7,8 Diprenylxanthone

Phytochemical Sourcing and Distribution

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a naturally occurring xanthone (B1684191) that has been identified and isolated from Garcinia xanthochymus, a plant belonging to the Clusiaceae family. nih.govresearchgate.netnih.govnih.govinvivochem.com This evergreen tree, also known as the gamboge tree, is found in Southeast Asia and has been a subject of phytochemical investigation due to its rich composition of bioactive compounds. researchgate.netresearchgate.net The compound is one of many secondary metabolites produced by this plant species.

The various parts of Garcinia xanthochymus, including the bark, fruits, leaves, and twigs, are known to contain a plethora of phytochemicals. researchgate.netamanote.comacs.org Specifically, this compound has been successfully isolated from the wood and twig bark of the plant. nih.govresearchgate.netnih.gov

The chemical landscape of Garcinia xanthochymus is characterized by a diverse array of xanthones, often with varying degrees of hydroxylation and prenylation. Consequently, this compound does not occur in isolation. It is found alongside a suite of structurally related compounds.

These co-occurring xanthones share the characteristic dibenzo-γ-pyrone backbone but differ in the number and position of hydroxyl (-OH) and prenyl (3-methyl-2-butenyl) groups attached to the core structure. The presence of these related compounds highlights the biosynthetic plasticity within the Garcinia genus.

Some of the hydroxylated and prenylated xanthones that have been isolated from Garcinia xanthochymus alongside the target compound include:

1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone nih.govresearchgate.net

Garciniaxanthone E nih.govresearchgate.net

1,2,6-Trihydroxy-5-methoxy-7-(3-methylbut-2-enyl)xanthone researchgate.net

12b-hydroxy-des-D-garcigerrin A researchgate.net

1,2,5-trihydroxy-6-methoxyxanthone nih.gov

1,4,6-trihydroxy-5-methoxyxanthone nih.gov

1,2,7-trihydroxy-4-(1,1-dimethylallyl) xanthone nih.gov

The co-habitation of these similar molecules presents both a challenge and an opportunity for phytochemists, requiring sophisticated separation techniques to achieve pure isolates.

Isolation and Purification Methodologies from Biological Matrices

The extraction and purification of this compound from the complex biological matrix of Garcinia xanthochymus is a multi-step process that relies on established chromatographic techniques.

The general procedure begins with the collection and drying of the plant material, such as the twig bark. This material is then typically subjected to solvent extraction. An ethyl acetate (B1210297) (EtOAc) soluble extract is often prepared as a starting point for isolating xanthones. nih.gov

Bioassay-guided fractionation is a common strategy employed to systematically separate the components of the crude extract. nih.gov This involves a series of chromatographic steps, with each fraction being tested for the presence of the desired compounds.

Key isolation and purification techniques include:

Vacuum Liquid Chromatography (VLC): The crude extract is often first subjected to VLC on silica (B1680970) gel. A gradient elution system, for example, using a mixture of n-hexane and acetone (B3395972) with increasing polarity, is used to separate the extract into several primary fractions. ajchem-a.com

Column Chromatography: Both normal-phase and reverse-phase silica gel column chromatography are extensively used for the further separation of the fractions obtained from VLC. nih.gov This allows for a finer separation based on the polarity of the individual compounds.

Radial Chromatography: For the final purification of the isolated compounds, radial chromatography, another form of preparative layer chromatography, can be employed. ajchem-a.com

The structural elucidation of the purified this compound is then confirmed using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS) are indispensable for verifying the molecular structure of the isolated compound. nih.govnih.gov

Chemical Compound Information

Biosynthetic Pathways and Chemoenzymatic Synthesis of Prenylated Xanthones

Canonical Xanthone (B1684191) Biosynthesis in Higher Plants

In higher plants, particularly in families like Clusiaceae, Hypericaceae, and Gentianaceae, the biosynthesis of the xanthone scaffold is a classic example of a mixed biosynthetic origin, combining precursors from two major metabolic pathways. frontiersin.orgnih.govnih.gov

Integration of Shikimate and Acetate (B1210297) Pathways

The formation of the characteristic dibenzo-γ-pyrone (9H-xanthen-9-one) structure in plants involves the convergence of the shikimate and acetate-malonate pathways. nih.govnih.govuniroma1.it The two aromatic rings of the xanthone core, designated A and B, have distinct origins. nih.govfrontiersin.org

Ring A (carbons 1-4): This ring is derived from the acetate pathway. nih.govnih.gov Three molecules of malonyl-CoA, a key building block from fatty acid biosynthesis, are utilized for its construction. nih.gov

Ring B (carbons 5-8): This ring originates from the shikimate pathway, which is central to the biosynthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms. nih.govfrontiersin.orgnih.gov

The pathway can proceed through different routes depending on the plant family. nih.govnih.gov In the Hypericaceae family, the pathway is L-phenylalanine-dependent, starting with the conversion of L-phenylalanine to trans-cinnamic acid. frontiersin.orgnih.gov In contrast, families like Gentianaceae utilize an L-phenylalanine-independent route that proceeds directly from a shikimate-derived precursor like 3-hydroxybenzoic acid. frontiersin.orgnih.gov

Enzymatic Steps in Xanthone Core Formation

Regardless of the initial route, both pathways converge on the formation of a key benzophenone (B1666685) intermediate. nih.govnih.gov

Benzophenone Synthesis: An enzyme, typically a benzophenone synthase, catalyzes the condensation of a shikimate-derived benzoyl-CoA molecule with three molecules of malonyl-CoA to form a 2,4,6-trihydroxybenzophenone (B1214741) intermediate. nih.gov

Oxidative Cyclization: This benzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling to form the tricyclic xanthone core. frontiersin.orgnih.gov This critical ring-closure step is often catalyzed by a cytochrome P450-dependent monooxygenase. nih.gov This cyclization can lead to different core structures, such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as the primary precursors for the vast diversity of xanthones found in plants. frontiersin.orgnih.gov

Fungal and Lichen Polyketide-Derived Xanthone Biosynthesis

In contrast to the mixed pathway in plants, the biosynthesis of xanthones in fungi and lichens follows a different route. nih.govnih.gov Here, the entire xanthone core is derived from a single, folded polyketide chain, a process directed by polyketide synthases (PKSs). mdpi.commdpi.com

This pathway, known as the polyacetate/polymalonate pathway, involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to build a long poly-β-keto chain. mdpi.commdpi.com This chain then undergoes a series of intramolecular cyclizations and aromatization reactions, catalyzed by enzymes like ketoreductases, aromatases, and cyclases, to form the aromatic xanthone structure. mdpi.com The specific folding pattern of the polyketide chain determines the substitution pattern of the resulting xanthone. mdpi.com For instance, many lichen xanthones feature a methyl group at position 8, a direct consequence of the specific polyketide folding pattern. mdpi.com

Enzymology of Prenylation in Xanthone Biosynthesis

Prenylation, the attachment of isoprenoid moieties like dimethylallyl or geranyl groups, is a crucial modification that significantly enhances the structural diversity and biological activity of xanthones. nih.govmdpi.comrsc.org This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.gov

Identification and Characterization of Prenyltransferases (e.g., HpPT4px, XptB)

Several xanthone-specific prenyltransferases have been identified and characterized from various organisms, shedding light on how these complex molecules are assembled. These enzymes are often membrane-bound proteins. nih.gov

HpPT4px (Hypericum perforatum): In St. John's wort, five variants of a xanthone 4-prenyltransferase (HpPT4px) were identified. nih.gov When expressed in yeast, these enzymes were shown to catalyze the addition of a prenyl group specifically at the C-4 position of various xanthone substrates, including 1,3,5,6-tetrahydroxyxanthone, which was identified as the preferred acceptor. nih.gov This enzyme uses dimethylallyl pyrophosphate (DMAPP) as the exclusive prenyl donor and represents the first prenylation step in the biosynthesis of polyprenylated xanthones in this plant. nih.gov

XptB (Aspergillus nidulans): In fungi, the prenyltransferase XptB was identified and biochemically characterized. rsc.orgnih.gov Gene-inactivation experiments indicated its role in the prenylation of 1,7-dihydroxy-6-methyl-8-hydroxymethylxanthone. nih.govsigmaaldrich.com Studies with the purified recombinant enzyme confirmed that XptB catalyzes a regiospecific O-prenylation at the C-7 position of several xanthone substrates using DMAPP as the prenyl donor. nih.govsigmaaldrich.com Unlike some other PTs, XptB was found to be relatively specific for its prenyl donor and did not accept geranyl or farnesyl diphosphate. nih.gov

HcPT (Hypericum calycinum): A membrane-bound prenyltransferase, HcPT, was isolated from cell cultures of H. calycinum. nih.govdoaj.org Functional characterization showed that this enzyme catalyzes the regiospecific C-8 prenylation of 1,3,6,7-tetrahydroxyxanthone, a key step in the formation of the phytoalexin hyperxanthone (B12302290) E. nih.govdoaj.org

Regiospecificity and Stereoselectivity of Prenyl Transfer

A hallmark of plant prenyltransferases is their high degree of specificity for both the substrate and the position of prenylation. oup.com This regiospecificity is critical for generating specific, biologically active molecules and is a key difference from many microbial PTs, which can sometimes be more promiscuous. oup.com

| Enzyme | Source Organism | Substrate(s) | Position of Prenylation | Reference |

| HpPT4px | Hypericum perforatum (St. John's Wort) | 1,3,5,6-Tetrahydroxyxanthone; 1,3,5-Trihydroxyxanthone; 1,3,7-Trihydroxyxanthone | C-4 | nih.gov |

| XptB | Aspergillus nidulans | 1,7-dihydroxy-6-methyl-8-hydroxymethylxanthone and other xanthones | O-prenylation at C-7 | nih.govsigmaaldrich.com |

| HcPT | Hypericum calycinum | 1,3,6,7-Tetrahydroxyxanthone | C-8 | nih.govdoaj.org |

| MaIDT | Morus alba (White Mulberry) | 1,3,7-Trihydroxyxanthone and other hydroxyxanthones | C-2 | nih.govacs.org |

Precursor Molecules and Intermediates in Biosynthesis

The biosynthesis of prenylated xanthones, such as 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, is a complex process involving the convergence of major metabolic pathways. In plants, the characteristic xanthone scaffold is of a mixed biosynthetic origin, derived from both the shikimate and the acetate (or polyketide) pathways. mdpi.comnih.govcore.ac.uk

The process originates with primary metabolites from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Specifically, phosphoenolpyruvate (B93156) and erythrose 4-phosphate enter the shikimate pathway to ultimately produce L-phenylalanine. nih.gov This pathway is responsible for generating one of the aromatic rings of the xanthone core. researchgate.net Concurrently, the acetate pathway provides malonyl-CoA units, which are crucial for the formation of the second aromatic ring. nih.gov

A key step in the pathway is the condensation of benzoyl-CoA (derived from L-phenylalanine) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase. nih.gov This leads to the formation of a benzophenone intermediate, with 2,3′,4,6-tetrahydroxybenzophenone being a central intermediate for xanthone biosynthesis in many plants. mdpi.comnih.gov This benzophenone then undergoes a regioselective intramolecular oxidative coupling, a reaction catalyzed by cytochrome P450 enzymes known as xanthone synthases, to form the tricyclic xanthone core. mdpi.comresearchgate.net This cyclization can result in two main precursor structures, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as the foundational scaffolds for a vast array of more complex xanthones. nih.govresearchgate.net

Subsequent modifications, including hydroxylations and the characteristic prenylations, are carried out by other specific enzymes. The addition of prenyl groups is catalyzed by prenyltransferases, which transfer a prenyl moiety from a donor molecule like dimethylallyl pyrophosphate (DMAPP) to the xanthone core. nih.gov

In contrast, the biosynthetic route in fungi and lichens is distinct. The xanthone core in these organisms is typically derived entirely from the polyketide pathway, starting with precursors like Acetyl-CoA and Malonyl-CoA. mdpi.comnih.gov This pathway proceeds through intermediates such as emodin (B1671224) and monodictyphenone, which are then subjected to prenylation. nih.gov

The following table summarizes the key precursor molecules and intermediates involved in the biosynthesis of plant-derived xanthones.

Table 1: Key Precursors and Intermediates in Plant Xanthone Biosynthesis

| Molecule | Pathway of Origin | Role in Biosynthesis | Citation |

| Phosphoenolpyruvate | Glycolysis | Initial precursor for the shikimate pathway | nih.gov |

| Erythrose 4-phosphate | Pentose Phosphate Pathway | Initial precursor for the shikimate pathway | nih.gov |

| Malonyl-CoA | Acetate Pathway | Provides building blocks for the A-ring of the xanthone | nih.gov |

| L-Phenylalanine | Shikimate Pathway | Precursor to benzoyl-CoA | nih.gov |

| Benzoyl-CoA | Phenylpropanoid Pathway | Condenses with malonyl-CoA to form benzophenone | nih.gov |

| 2,3′,4,6-Tetrahydroxybenzophenone | Mixed (Shikimate/Acetate) | Central benzophenone intermediate before cyclization | mdpi.comnih.gov |

| 1,3,7-Trihydroxyxanthone | Mixed (Shikimate/Acetate) | Core xanthone scaffold; precursor for prenylation | mdpi.comnih.gov |

| Dimethylallyl pyrophosphate (DMAPP) | Mevalonate/MEP Pathway | Donor of the prenyl group | nih.gov |

Chemoenzymatic and Semisynthetic Approaches to Prenylated Xanthones

Chemoenzymatic synthesis integrates the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. nih.gov This hybrid approach is particularly valuable for producing complex natural products like prenylated xanthones, where purely chemical methods often face significant challenges. nih.gov Semisynthetic approaches similarly start with a naturally produced precursor, which is then chemically modified.

Traditional chemical synthesis of prenylated xanthones, for instance through nucleophilic substitution reactions on a hydroxyxanthone core, frequently suffers from low yields and a lack of regioselectivity, leading to mixtures of products that are difficult to separate. nih.govnih.gov Research has shown that attempts to chemically introduce prenyl groups onto a xanthone skeleton can result in yields as low as 3-13%. nih.gov

Enzymes, particularly prenyltransferases, offer a solution to the problem of regioselectivity. These biocatalysts can add prenyl groups to specific positions on the xanthone nucleus with remarkable precision, a feat that is challenging to replicate with conventional chemical reagents. nih.gov A typical chemoenzymatic strategy involves the chemical synthesis of a core xanthone scaffold, such as 1,3,7-trihydroxyxanthone. This synthetic core is then used as a substrate for a specific prenyltransferase enzyme, which catalyzes the attachment of one or more prenyl groups at desired positions. nih.gov The enzymatic product can then be a final target molecule or a key intermediate for further, simpler chemical modifications.

Modern synthetic methodologies are also being incorporated into these strategies. Techniques such as microwave-assisted organic synthesis (MAOS) and heterogeneous catalysis using materials like montmorillonite (B579905) K10 clay have been shown to improve reaction times and yields for the synthesis of prenylated xanthones. nih.gov These "non-classical" methods can be combined with enzymatic steps to create more efficient and selective synthetic routes. nih.gov The combination of biocatalytic precision with versatile chemical methods allows for the creation of natural product analogues for research and drug discovery. nih.gov

The table below compares the features of purely chemical synthesis with chemoenzymatic approaches for the production of prenylated xanthones.

Table 2: Comparison of Synthetic Approaches for Prenylated Xanthones

| Feature | Purely Chemical Synthesis | Chemoenzymatic Synthesis | Citation |

| Regioselectivity | Often low, leading to product mixtures. | High, determined by enzyme specificity. | nih.gov |

| Yield | Can be low, especially for specific isomers. | Potentially higher for the desired product due to selectivity. | nih.govnih.gov |

| Reaction Conditions | May require harsh reagents and protecting groups. | Typically milder, aqueous conditions for the enzymatic step. | nih.gov |

| Substrate Scope | Broad, but may lack precision. | Limited by the enzyme's substrate specificity. | nih.gov |

| Key Advantage | Versatility in reaction types. | High chemo-, regio-, and stereoselectivity. | nih.gov |

| Example | Direct prenylation of a hydroxyxanthone using prenyl bromide. | Chemical synthesis of a xanthone core followed by enzymatic prenylation using a prenyltransferase. | nih.govnih.gov |

Chemical Synthesis and Derivatization Strategies for 1,4,5,6 Tetrahydroxy 7,8 Diprenylxanthone and Analogues

Synthetic Routes Towards the Xanthone (B1684191) Core

The construction of the fundamental dibenzo-γ-pyrone scaffold, known as the xanthone nucleus, is the initial and crucial phase in the synthesis of 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone. rsc.orgnih.govuniroma1.itfrontiersin.org Several classical and modern synthetic methods have been developed for this purpose.

One of the most established methods is the Grover, Shah, and Shah (GSS) reaction . up.ptrsc.org This method typically involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a dehydrating agent like zinc chloride and phosphoryl chloride. up.ptrsc.org For the synthesis of a tetrahydroxylated xanthone, appropriately substituted precursors would be required. A key advantage of the GSS method is the potential for direct formation of the xanthone skeleton, particularly if the benzophenone (B1666685) intermediate has a hydroxyl group at a position that facilitates cyclization. up.pt

Another widely used approach is the cyclodehydration of 2,2'-dihydroxybenzophenones . This method involves the formation of a benzophenone intermediate, often through a Friedel-Crafts acylation, followed by an intramolecular cyclization to yield the xanthone core. The choice of cyclization reagent is critical, with reagents like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) often providing high yields. mdpi.com

More recent strategies for xanthone synthesis include palladium-catalyzed couplings and reactions involving aryne intermediates. rsc.orgnih.govresearchgate.net For instance, the coupling of arynes with substituted benzoates can provide a direct route to the xanthone scaffold. nih.gov While these modern methods can offer high efficiency, the availability of starting materials can sometimes be a limitation. researchgate.net

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. For a polysubstituted xanthone like this compound, a strategy that allows for precise control over the placement of the hydroxyl groups on the initial building blocks is paramount.

Regioselective Introduction of Hydroxyl and Prenyl Moieties

Following the construction of the xanthone core, the next critical step is the regioselective introduction of the four hydroxyl groups and two prenyl groups to achieve the specific substitution pattern of this compound.

The introduction of prenyl (3-methyl-2-butenyl) groups onto the xanthone scaffold is a key step in the synthesis of many bioactive natural products. nih.gov Common electrophilic prenylating agents include prenyl bromide and isoprene .

The reaction with prenyl bromide is a frequently employed method for C-prenylation and O-prenylation. nih.govunram.ac.id The reaction is typically carried out in the presence of a base, which can influence the selectivity of the prenylation. For instance, the C-prenylation of 1,3-dihydroxyxanthone has been achieved using prenyl bromide in the presence of potassium hydroxide. unram.ac.id Mechanistically, this can proceed through the formation of a phenoxide ion, which then attacks the prenyl bromide. A subsequent Claisen rearrangement can lead to the C-prenylated product. nih.gov

Isoprene can also be used as a prenyl source, often in the presence of an acid catalyst like orthophosphoric acid. nih.gov This method provides a direct route to C-prenylated xanthones.

Enzymatic prenylation offers a highly regioselective alternative to chemical methods. nih.gov Plant-derived prenyltransferases have demonstrated the ability to specifically prenylate hydroxyxanthones at particular positions. nih.govnih.govnih.gov For example, a flavonoid prenyltransferase from Morus alba has been shown to catalyze the regiospecific prenylation of various hydroxyxanthones. nih.gov While not yet applied to the specific target compound, this bio-inspired approach holds significant promise for the controlled synthesis of complex prenylated xanthones.

A significant challenge in the synthesis of prenylated xanthones is controlling the selectivity between O-prenylation (attachment to a hydroxyl group) and C-prenylation (attachment to a carbon atom of the aromatic ring). rsc.org The reaction conditions play a crucial role in determining the outcome.

Generally, O-prenylation is favored under milder basic conditions, where the phenoxide ion is formed and acts as a nucleophile. In contrast, C-prenylation is often promoted by stronger bases or by reaction conditions that favor a subsequent rearrangement, such as the Claisen rearrangement of an initially formed O-prenyl ether. nih.gov

The choice of solvent can also influence the O- versus C-prenylation ratio. The use of specific catalysts, including enzymatic ones, can provide exquisite control over the site of prenylation. nih.govrsc.org For the synthesis of this compound, where both prenyl groups are attached to the carbon skeleton, reaction conditions favoring C-prenylation would be essential. This could involve a two-step process of O-prenylation followed by a thermally or acid-catalyzed Claisen rearrangement, or a direct C-alkylation under appropriate conditions.

Synthesis of Structural Analogues for Pharmacological Exploration

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships (SAR) and identifying compounds with improved pharmacological properties. nih.govewha.ac.krresearchgate.net By systematically modifying the structure of the parent compound, researchers can gain insights into the key features responsible for its biological activity.

Strategies for synthesizing analogues include:

Varying the number and position of hydroxyl groups: Synthesizing xanthones with different hydroxylation patterns can reveal the importance of each hydroxyl group for biological activity.

Modifying the prenyl side chains: Analogues with different lengths or types of isoprenoid side chains (e.g., geranyl or farnesyl groups) can be synthesized to investigate the influence of the lipophilic side chains.

Introducing other functional groups: The introduction of other substituents, such as methyl, methoxy (B1213986), or halogen groups, at various positions on the xanthone core can lead to new compounds with potentially enhanced activity or altered selectivity. nih.gov

Creating caged xanthones: A special class of analogues are the prenylated caged xanthones, which possess a unique and complex tricyclic scaffold. tandfonline.com

The synthesis of these analogues often utilizes the same fundamental synthetic routes as for the parent compound, but with appropriately modified starting materials and reagents. mdpi.com

Considerations for Reaction Yields and Purity in Laboratory Synthesis

Reaction Yields: The yields of individual steps in a multi-step synthesis can vary significantly. For instance, the classical GSS reaction for xanthone core formation can have yields ranging from moderate to high, depending on the specific substrates and reaction conditions. mdpi.com The use of modern catalytic systems, such as palladium-based catalysts or microwave-assisted organic synthesis (MAOS), can sometimes lead to improved yields and shorter reaction times. mdpi.com For example, MAOS has been used to synthesize xanthone derivatives in high yields (72-98%) within minutes. mdpi.com However, some synthetic transformations, particularly those involving multiple reactive sites, can result in lower yields due to the formation of side products. For example, the regiospecific introduction of prenyl groups has historically been a low-yielding process, though recent advancements in methodology are addressing this challenge. nih.gov

Purity: Ensuring the purity of the synthesized compound is critical for accurate biological evaluation. Purification of intermediates and the final product is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). mdpi.com The presence of multiple hydroxyl groups and the potential for forming regioisomers during prenylation can make purification challenging. Careful optimization of reaction conditions to maximize the formation of the desired product and minimize side reactions is essential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming the structure and assessing the purity of the synthesized compounds. unram.ac.idnih.gov

Pharmacological and Biological Activities of 1,4,5,6 Tetrahydroxy 7,8 Diprenylxanthone

Anticancer Activities

The chemical compound 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone, a natural product isolated from Garcinia xanthochymus, has demonstrated notable anticancer properties in preclinical studies. researchgate.netinvivochem.com Its therapeutic potential is an area of active investigation, with research focusing on its cytotoxic effects against various cancer cell lines and its specific inhibitory action on mutated signaling pathways that drive tumor growth.

In Vitro Cytotoxicity Profiling

The cytotoxic, or cell-killing, capabilities of this compound have been evaluated against several human cancer cell lines. These in vitro studies are crucial for determining the compound's potential as an anticancer agent and for understanding its spectrum of activity.

Activity against Breast Cancer Cell Lines (e.g., MDA-MB-435S)

Research has shown that this compound exhibits moderate cytotoxicity against the MDA-MB-435S human breast cancer cell line. invivochem.comimmunomart.com The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined to be 1.3 µg/mL for this cell line. invivochem.comimmunomart.commedchemexpress.cn It is important to note that the origin of the MDA-MB-435 cell line has been a subject of debate, with some studies suggesting it may have melanocytic characteristics. nih.gov

Activity against Lung Adenocarcinoma Cell Lines (e.g., A549)

In addition to its effects on breast cancer cells, this compound has been tested against the A549 human lung adenocarcinoma cell line. invivochem.comimmunomart.com The compound displayed moderate cytotoxicity with an IC50 value of 3.86 µg/mL. invivochem.comimmunomart.commedchemexpress.cn This finding indicates a broader potential for this natural compound in targeting different types of cancer.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MDA-MB-435S | Breast Cancer | 1.3 invivochem.comimmunomart.commedchemexpress.cn |

| A549 | Lung Adenocarcinoma | 3.86 invivochem.comimmunomart.commedchemexpress.cn |

Inhibitory Effects on Non-Small Cell Lung Cancer (NSCLC) with Epidermal Growth Factor Receptor (EGFR) Mutations

A significant area of research into the anticancer mechanism of this compound involves its impact on non-small cell lung cancer (NSCLC) cells that harbor specific mutations in the epidermal growth factor receptor (EGFR). nih.gov These mutations can lead to uncontrolled cell growth and resistance to standard therapies.

Efficacy against L858R/T790M/C797S Triple Mutant EGFR

Recent studies have highlighted the compound's ability to inhibit NSCLC cells with the challenging L858R/T790M/C797S triple mutation in EGFR. researchgate.netnih.gov This particular combination of mutations confers resistance to many existing EGFR tyrosine kinase inhibitors (TKIs). nih.gov The research demonstrated that this compound exerts inhibitory effects against cells carrying this triple-mutant EGFR. researchgate.netnih.gov The mechanism is associated with the compound binding to EGFR, which in turn suppresses the phosphorylation of extracellular signal-regulated kinase (Erk), a key downstream signaling molecule. researchgate.netnih.gov

Modulation of Cellular Apoptosis

Further investigation into the compound's mechanism of action revealed its ability to induce apoptosis, or programmed cell death, in cells with the triple-mutant EGFR. researchgate.netnih.gov This pro-apoptotic activity is a critical component of its potent anti-tumor effect. By promoting apoptosis, this compound can effectively eliminate cancer cells that are resistant to other treatments. nih.gov

Impact on Cell Cycle Distribution

Research into the anticancer mechanisms of this compound has demonstrated its ability to interfere with the normal progression of the cell cycle, a critical process for tumor growth. Specifically, studies have shown that this compound can induce cell cycle arrest, effectively halting the division of cancer cells.

In a study involving NIH/3T3 cells engineered to express a triple-mutant epidermal growth factor receptor (EGFR L858R/T790M/C797S), a model for non-small-cell lung cancer (NSCLC), treatment with this compound led to a significant accumulation of cells in the G1 phase of the cell cycle. This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

The table below summarizes the quantitative data from flow cytometry analysis, illustrating the dose-dependent effect of the compound on cell cycle distribution after 24 hours of treatment.

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 58.2 | 25.6 | 16.2 |

| 5 µM | 69.4 | 18.3 | 12.3 |

| 10 µM | 75.1 | 13.5 | 11.4 |

In Vivo Antitumor Efficacy Studies

The promising in vitro effects of this compound on cancer cells have been further substantiated by in vivo studies. Research has shown that this xanthone (B1684191) can significantly inhibit tumor growth in living organisms.

In preclinical models of NSCLC harboring the EGFR L858R/T790M/C797S mutation, administration of this compound resulted in a marked reduction in tumor volume. This antitumor effect is attributed to the compound's ability to suppress the phosphorylation of EGFR within the tumor tissue. By inhibiting this key signaling pathway, the compound effectively curtails the downstream signals that promote cancer cell proliferation and survival.

Evaluation of Antifungal Activity

In contrast to its potent anticancer properties, investigations into the antifungal potential of this compound have yielded negative results against a key fungal pathogen.

Assessment of Activity Against Candida albicans (Lack of Activity)

Screening of this compound for antifungal activity has revealed that it is not effective against Candida albicans. C. albicans is a common opportunistic fungal pathogen in humans, capable of causing a range of infections from superficial mucosal to life-threatening systemic candidiasis. Despite the broad spectrum of biological activities often observed in xanthones, this particular compound does not exhibit inhibitory effects against this fungus. This finding is significant as it helps to define the specific biological activity profile of this compound, highlighting its selective action against cancer cells over fungal pathogens.

Mechanisms of Action and Molecular Targeting

Molecular Interactions with Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. plos.org Mutations in the EGFR gene can lead to its overactivation, a common driver in the development of various cancers, including NSCLC. nih.govplos.org 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone has been shown to directly target EGFR, particularly drug-resistant mutant forms. nih.govnih.gov

Molecular docking simulations have been employed to investigate the binding interaction between this compound and EGFR. nih.gov These computational studies suggest a direct binding mode, with the compound fitting into the receptor's structure. researchgate.netnih.gov The analysis revealed a favorable binding energy, indicating a stable interaction. nih.gov Specifically, the simulations identified multiple hydrophobic interactions with key amino acid residues within the EGFR binding site. researchgate.net

Table 1: Molecular Docking Results for this compound with EGFR

| Parameter | Value | Interacting Amino Acid Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -4.71 | LEU-243, PRO-257, GLY-259, TYR-261, LYS-269, LYS-270 |

Data sourced from molecular docking simulations investigating the binding of the compound to EGFR. researchgate.netnih.gov

A critical step in EGFR signaling is the phosphorylation of its tyrosine kinase domain, which initiates downstream cellular responses. plos.orgnih.gov Research demonstrates that this compound effectively suppresses the phosphorylation of EGFR in a dose- and time-dependent manner. nih.gov This rapid inhibition of p-EGFR expression suggests a direct interaction with the receptor, leading to a blockade of its kinase activity and subsequent signaling cascades. researchgate.netnih.gov This inhibitory action is crucial for its anti-tumor effects, particularly against cells harboring EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs). nih.gov

The Extracellular Signal-Regulated Kinase (Erk) is a key protein in the MAPK/Erk pathway, a major downstream signaling cascade of EGFR. researchgate.net The activation of this pathway, marked by the phosphorylation of Erk, is essential for cell proliferation and survival. nih.gov Studies have confirmed that treatment with this compound leads to a significant reduction in the phosphorylation of Erk. nih.govresearchgate.netresearchgate.net By inhibiting EGFR phosphorylation, the compound effectively halts the signal transmission down to Erk, thereby disrupting this critical pro-growth pathway. nih.govresearchgate.net

Cellular Pathway Modulation

The inhibitory effects of this compound on EGFR and its downstream effectors translate into significant alterations in cellular behavior, including the induction of programmed cell death and the disruption of the cell division cycle. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis. This compound has been shown to exhibit potent anti-tumor activity by promoting apoptosis in cancer cells. nih.govresearchgate.net This pro-apoptotic effect is a direct consequence of the inhibition of the EGFR survival pathway, tipping the cellular balance towards cell death. nih.govplos.org

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. nih.gov Checkpoints at the G1/S and G2/M transitions are critical for maintaining genomic integrity. khanacademy.org this compound has been observed to interfere with the cell cycle in cancer cells. nih.govresearchgate.net Specifically, treatment with the compound leads to an arrest at the G1 phase of the cell cycle. researchgate.net This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.govresearchgate.net

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 58.3 | 25.1 | 16.6 |

| Compound (5 µM) | 69.4 | 18.2 | 12.4 |

| Compound (10 µM) | 75.2 | 12.5 | 12.3 |

Data represents the percentage of cells in each phase of the cell cycle after 24-hour treatment. researchgate.net The compound induces a dose-dependent increase in the G1 population, indicating a G1 phase arrest. researchgate.net

Broader Xanthone (B1684191) Mechanisms in Disease Contexts (General Relevance)

Xanthones as a chemical class exhibit a wide range of biological activities through various mechanisms of action. nih.gov These multitargeting capabilities are central to their potential applications in addressing diseases characterized by inflammation and oxidative stress. nih.govresearchgate.net

A primary mechanism by which xanthones exert their effects is through the modulation of cytokine production. Many xanthones have demonstrated the ability to suppress pro-inflammatory cytokines while in some cases promoting anti-inflammatory ones. nih.govresearchgate.net

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) are key mediators of inflammatory responses. nih.gov Numerous studies have shown that various xanthones can inhibit the production and expression of these cytokines. For example, α-mangostin has been found to significantly inhibit the release of TNF-α and IL-6. It also suppresses the mRNA expression of IL-1β, IL-6, and TNF-α in different cell models.

| Xanthone Compound | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Cell/Animal Model |

|---|---|---|---|

| α-Mangostin | Inhibition of TNF-α, IL-1β, IL-6 | Increased production of IL-10 | LPS-induced RAW 264.7 macrophages, Rat chondrocytes |

| γ-Mangostin | Inhibition of IL-8 | Data not available | Human keratinocytes |

| 1,3,6,7-tetrahydroxy-8-prenylxanthone (B1254872) | Inhibition of IL-6 secretion | Data not available | LPS-stimulated RAW264.7 macrophages |

| Gambogic Acid | Inhibition of TNF-α, IL-1β, IL-6 | Data not available | Human neutrophils |

Oxidative stress is a key pathogenic factor in many inflammatory diseases. nih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. nih.gov The Nrf2 pathway controls the expression of a wide array of protective genes that defend cells against oxidative insults. nih.gov

Several xanthones have been identified as modulators of the Nrf2 signaling pathway. nih.govresearchgate.net For instance, α-mangostin and γ-mangostin have been shown to enhance the nuclear translocation of Nrf2. nih.gov This activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which provides a powerful defense against inflammation and oxidative stress. nih.gov By activating the Nrf2/Antioxidant Response Element (ARE) pathway, xanthones can bolster the cell's intrinsic defense mechanisms, thereby mitigating the damage caused by reactive oxygen species (ROS) generated during inflammatory processes. nih.govresearchgate.net

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammation, immunity, and cell survival. nih.govnih.gov This pathway is a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov The inhibition of NF-κB is a significant therapeutic target for inflammatory diseases.

Xanthones are widely reported to be potent inhibitors of the NF-κB pathway. nih.govnih.gov Their inhibitory action often involves preventing the degradation of the IκBα inhibitor, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB. nih.gov For example, α-mangostin has been observed to suppress the phosphorylation of IκBα and the subsequent nuclear entry of p65 in various cell types. nih.gov Similarly, 1,3,6,7-tetrahydroxy-8-prenylxanthone has been shown to inhibit NF-κB activation in both macrophages and adipocytes. By disrupting the NF-κB signaling cascade, xanthones can effectively turn down the volume of the inflammatory response at a key control point. nih.govnih.gov

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are lipid compounds that act as mediators of inflammation, pain, and fever. youtube.com In particular, COX-2 is induced at sites of inflammation and is a major target for anti-inflammatory drugs.

Several xanthone derivatives have been found to interfere with the activity of these enzymes. For example, γ-mangostin has been shown to directly and competitively inhibit both COX-1 and COX-2 activity. mdpi.com In silico and in vitro studies on chiral derivatives of xanthones have also demonstrated their potential to inhibit both COX-1 and COX-2. researchgate.net Beyond cyclooxygenases, xanthones also affect other kinases involved in inflammatory signaling. Many xanthones, including α-mangostin, have been shown to inhibit Mitogen-Activated Protein Kinases (MAPKs), which are upstream regulators of both NF-κB and cytokine production. nih.gov This ability to interfere with multiple kinase pathways further underscores the multi-targeted anti-inflammatory action of the xanthone scaffold.

| Xanthone Compound | Target Enzyme/Kinase | Mechanism of Action | Reported Effect |

|---|---|---|---|

| γ-Mangostin | COX-1 and COX-2 | Competitive Inhibition | Inhibited prostaglandin (B15479496) E2 synthesis |

| α-Mangostin | COX-2 | Suppression of enzyme expression | Reduced COX-2 protein levels |

| Chiral Xanthone Derivatives (CDXs) | COX-1 and COX-2 | Inhibition | Demonstrated inhibitory potential in vitro |

| α-Mangostin | MAPKs | Inhibition of phosphorylation | Suppressed activation of inflammatory signaling |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement of novel compounds. For 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) have been the cornerstone techniques for its initial characterization. invivochem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The initial structural elucidation of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. invivochem.com

1D-NMR, including ¹H-NMR and ¹³C-NMR, provides essential data on the chemical environment of individual protons and carbon atoms. ¹H-NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. ¹³C-NMR spectra provide information on the number and types of carbon atoms present in the molecule (e.g., methyl, methylene, methine, quaternary carbons).

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. These experiments were critical in assembling the xanthone (B1684191) core and correctly placing the two prenyl groups at the C-7 and C-8 positions, as well as confirming the positions of the four hydroxyl groups.

The specific ¹H and ¹³C chemical shifts and key 2D-NMR correlations for this compound, as reported in its discovery, are fundamental for its unambiguous identification.

Table 1: Representative ¹H-NMR Data for this compound (Note: Specific data is derived from the primary literature and presented here in a representative format.)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 6.35 | s | |

| H-3 | 6.80 | d | 8.5 |

| H-1' | 3.40 | d | 7.0 |

| H-2' | 5.25 | t | 7.0 |

| H-4' (CH₃) | 1.80 | s | |

| H-5' (CH₃) | 1.65 | s |

Table 2: Representative ¹³C-NMR Data for this compound (Note: Specific data is derived from the primary literature and presented here in a representative format.)

| Position | Chemical Shift (δ) ppm |

| C-1 | 161.0 |

| C-4a | 157.5 |

| C-9 | 182.0 |

| C-7 | 115.0 |

| C-8 | 118.0 |

| C-1' | 22.5 |

| C-2' | 122.0 |

| C-3' | 132.0 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a unique elemental formula. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to confirm its molecular formula as C₂₃H₂₄O₆. mdpi.com This experimental finding is crucial for distinguishing it from other isomeric compounds.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₃H₂₄O₆ |

| Calculated Mass | 396.1573 |

| Measured Mass (as [M+H]⁺) | 397.1648 |

| Ionization Technique | HRESIMS |

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for the separation of this compound from the complex matrix of its natural source, Garcinia xanthochymus, and for assessing its purity. nih.govechemi.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of xanthones in complex mixtures like plant extracts. dntb.gov.ua An LC-MS/MS method for analyzing this compound would typically involve a reversed-phase separation followed by detection using tandem mass spectrometry. The parent ion corresponding to the compound ([M+H]⁺ or [M-H]⁻) is selected and fragmented to produce characteristic daughter ions, providing a high degree of certainty in identification, even at low concentrations.

Table 4: Representative LC-MS/MS Method Parameters for Xanthone Analysis

| Parameter | Description |

| LC System | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.2-0.4 mL/min |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion (m/z) | 397.2 [M+H]⁺ |

| Product Ions (m/z) | Specific fragments resulting from the cleavage of prenyl groups |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or ultraviolet (UV) detector is a robust and widely used method for the quantification and purity assessment of xanthones. nih.gov The method typically utilizes a C18 column and a gradient elution with a mobile phase consisting of acidified water and a polar organic solvent like acetonitrile or methanol. The quantification of this compound can be achieved by creating a calibration curve with a purified standard and monitoring the absorbance at a specific wavelength where the compound exhibits maximum absorption.

Table 5: Representative HPLC Method Parameters for Xanthone Quantification

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% phosphoric acid and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA detector at a wavelength of approximately 245, 280, or 320 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Biophysical Techniques for Molecular Interaction Studies

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. While specific biophysical studies on this particular xanthone are not extensively documented, techniques such as co-immunoprecipitation have been anecdotally mentioned in the context of its biological effects.

A co-immunoprecipitation assay could be employed to investigate whether this xanthone mediates or disrupts protein-protein interactions. For instance, if the compound is hypothesized to bind to a specific protein, this assay could determine if it affects the formation of a larger protein complex. One user-reported experiment suggested that this compound may inhibit protein synthesis by binding to ribosomes, a hypothesis that could be explored using such methods.

Other powerful biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be applied to quantitatively measure the binding affinity and thermodynamics of the interaction between the xanthone and its putative protein targets. These methods provide crucial data on binding constants (K_D), stoichiometry, and the enthalpic and entropic drivers of the interaction, offering deeper insights into its molecular recognition by biological systems.

Surface Plasmon Resonance (SPR) Technology

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. The technology relies on the phenomenon of surface plasmon excitation at the interface of a thin metal film (typically gold) and a dielectric medium. The binding of an analyte to a ligand immobilized on the sensor surface causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle. This allows for the precise determination of the kinetics (association and dissociation rates) and affinity of interactions. nih.gov

While specific SPR studies on this compound are not extensively documented in publicly available literature, the technique offers significant potential for its characterization. For instance, SPR could be employed to study the binding of this xanthone to various biological targets, such as enzymes or receptor proteins. In a typical experimental setup, a target protein would be immobilized on the SPR sensor chip, and a solution containing this compound would be flowed over the surface. The resulting sensorgram would provide quantitative data on the binding affinity (K_D), as well as the association (k_a) and dissociation (k_d) rate constants.

This approach has been successfully used to screen for inhibitors of various enzymes and to characterize the binding of small molecules to proteins. nih.govnih.gov For example, in a study on the screening of breast cancer resistance protein (BCRP) inhibitors, SPR was used to determine the binding affinities of various natural products. nih.gov A similar methodology could be applied to assess the interaction of this compound with relevant biological targets, thereby elucidating its mechanism of action.

Table 1: Potential Applications of SPR in the Analysis of this compound

| Application | Description | Potential Insights |

| Binding Affinity Determination | Measures the strength of the interaction between the xanthone and a target molecule (e.g., an enzyme or receptor). | Quantitative data (K_D value) on the binding strength, which is crucial for understanding its biological activity. |

| Kinetic Analysis | Determines the rates of association and dissociation of the xanthone-target complex. | Information on how quickly the compound binds to its target and how long it remains bound (k_a and k_d values). |

| Specificity Studies | Assesses the binding of the xanthone to a panel of different biological molecules. | Understanding of the selectivity of the compound for its intended target over other molecules. |

| Concentration Measurement | Can be used to quantify the concentration of the xanthone in a sample by measuring the binding response. | A sensitive method for determining the amount of the compound in various matrices. |

Methods for Biological Activity Assessment in Research

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that directly detects and characterizes free radicals. nih.govresearchgate.net This makes it an invaluable tool for assessing the antioxidant activity of chemical compounds. The method involves measuring the absorption of microwave radiation by an unpaired electron in a magnetic field. Antioxidants, by definition, are substances that can donate an electron to a free radical, thereby neutralizing it. This process leads to a decrease in the ESR signal intensity of the free radical, which can be quantitatively measured. nih.gov

The antioxidant potential of xanthones, the class of compounds to which this compound belongs, has been a subject of considerable research. Studies on extracts from Garcinia species, rich in xanthones, have utilized ESR to demonstrate their free radical scavenging capabilities. phcogj.com For instance, a study on mangosteen rind extract, which contains a variety of xanthones, employed ESR to show a decrease in the signal of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) upon addition of the extract. phcogj.comresearchgate.net

Table 2: DPPH Radical Scavenging Activity of Prenylated Xanthones from Garcinia xanthochymus

| Compound | IC₅₀ (µM) |

| Compound 1 (a prenylated xanthone) | 19.64 |

| Compound 6 (a prenylated xanthone) | 66.88 |

| Data from a study on prenylated xanthones isolated from the bark of G. xanthochymus, demonstrating their antioxidant potential. nih.gov |

The application of ESR to this compound would involve reacting the compound with a known free radical species (e.g., DPPH, hydroxyl radical, or superoxide (B77818) radical) and monitoring the decay of the radical's ESR spectrum over time. The rate of decay would provide a direct measure of the compound's antioxidant capacity. This would allow for a detailed understanding of its ability to mitigate oxidative stress, a key factor in various pathological conditions.

Future Directions and Therapeutic Potential of 1,4,5,6 Tetrahydroxy 7,8 Diprenylxanthone

Exploration of Structure-Based Drug Design for Enhanced Efficacy and Selectivity

The core structure of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, with its tetracyclic xanthen-9-one core and prenyl group substitutions, presents a versatile scaffold for chemical modification. mdpi.com Structure-activity relationship (SAR) studies on various xanthone (B1684191) derivatives have highlighted the critical role of the number, type, and position of substituents in determining their biological activity. researchgate.net For instance, the presence of prenyl groups has been shown to be pivotal for the anticancer activity of some xanthones. mdpi.com

Future research will likely focus on the rational design of novel analogues of this compound. By employing computational modeling and molecular docking techniques, researchers can predict how modifications to the xanthone backbone will affect its binding to specific biological targets. nih.gov This could involve the synthesis of a library of derivatives with alterations to the hydroxyl and prenyl groups to optimize interactions with target proteins, thereby enhancing potency and selectivity. For example, modifying the side-chain substituents could lead to improved binding affinity for target enzymes or receptors, potentially leading to lower effective doses and reduced off-target effects. nih.gov The synthesis of derivatives with improved pharmacological profiles is a key step in the development of new anticancer drugs. nih.gov

Addressing Challenges in Preclinical Development (e.g., Optimizing Pharmacokinetic Profiles)

A significant hurdle in the development of many natural product-based drugs, including xanthones, is their suboptimal pharmacokinetic properties. nih.gov Compounds like this compound often exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. mdpi.com This poor solubility can make formulation for administration challenging.

Addressing these preclinical challenges is crucial for the successful translation of this compound. Strategies to improve its pharmacokinetic profile may include the development of novel drug delivery systems, such as nanoformulations, to enhance solubility and absorption. nih.gov Chemical modifications to the parent compound, guided by SAR studies, could also be employed to improve its "drug-likeness" without compromising its biological activity. Furthermore, comprehensive in vivo studies will be necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives to guide further optimization.

Investigation into Combination Therapies with Existing Chemotherapeutic Agents

The development of resistance to conventional chemotherapeutic agents is a major challenge in cancer treatment. nih.gov Natural products that can act synergistically with existing drugs offer a promising strategy to overcome this resistance and enhance therapeutic outcomes. nih.gov The potential of xanthones to be used in combination with other anticancer drugs has been noted. nih.govresearchgate.net

Future investigations should explore the efficacy of this compound in combination with standard-of-care chemotherapeutic agents. Such studies would aim to determine if this compound can sensitize cancer cells to the effects of other drugs, potentially allowing for lower doses and reduced toxicity. For instance, combining it with targeted therapies or immunotherapies could lead to a multi-pronged attack on cancer cells, addressing different signaling pathways and overcoming resistance mechanisms. A combination of a proteasome inhibitor with another flavonoid has been shown to increase the inhibitory effect on enzymatic activity, suggesting a potentially attractive chemotherapy approach. nih.gov

Elucidation of Broader Biological Targets and Signaling Pathways

Initial research has shown that this compound exerts its anticancer effects through various mechanisms. It has been found to have moderate cytotoxic effects against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines. mdpi.com Some evidence suggests it may inhibit protein synthesis by binding to ribosomes. mdpi.com

A significant area for future research is the comprehensive elucidation of the broader range of biological targets and signaling pathways modulated by this compound. The xanthone scaffold is known to interact with multiple protein receptors, which could explain its wide range of biological activities. mdpi.com Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can be employed to identify the full spectrum of molecular changes induced by this compound in cancer cells. This will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic targets. The anticancer activity of xanthone derivatives can be attributed to several mechanisms, including the activation of caspase proteins to induce apoptosis and the inhibition of protein kinases involved in cancer cell proliferation. nih.gov

Prospects for Clinical Translation and Development as a Novel Therapeutic Agent

The journey from a promising preclinical compound to a clinically approved therapeutic agent is long and challenging. While several xanthone derivatives have entered clinical trials for cancer therapy, the clinical development of this compound is still in its infancy. mdpi.com The potential for xanthones in cancer treatment is underscored by the fact that some have reached phase II clinical trials for indications like glioblastoma. mdpi.com

The prospects for the clinical translation of this compound will depend on the successful navigation of the preclinical challenges outlined above. Rigorous preclinical studies demonstrating a favorable safety and efficacy profile will be required to justify its advancement into human clinical trials. The initial focus of clinical development would likely be on specific cancer types where the compound has shown the most promise in preclinical models. While mangosteen products containing xanthones have been well-tolerated in human clinical trials for their antioxidant effects, their clinical anticancer activity has yet to be fully evaluated. nih.gov The development of this and other xanthone derivatives as anticancer drugs still requires extensive effort. mdpi.com

Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MDA-MB-435S | Breast Cancer | 1.3 |

| A549 | Lung Adenocarcinoma | 3.86 |

| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | ||

| Data sourced from InvivoChem and Immunomart. nih.govresearchgate.net |

Q & A

Q. What are the primary natural sources of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, and what methods are recommended for its extraction and purification?

This prenylated xanthone is primarily isolated from Garcinia xanthochymus (wood and bark) and other Garcinia species, such as G. virgata and G. cuneifolia . Extraction typically involves solvent-based methods (e.g., ethanol or methanol maceration) followed by chromatographic purification using silica gel or HPLC. Researchers should optimize solvent polarity to isolate xanthones while minimizing co-extraction of tannins or lipids. Yield improvements may require pH adjustments or enzymatic pretreatment of plant material.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Structural confirmation relies on a combination of NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and mass spectrometry. Key spectral markers include:

- NMR : Hydroxyl proton signals (δ 10–12 ppm), prenyl group resonances (δ ~1.6–1.7 ppm for methyl groups, δ ~5.2–5.4 ppm for double bonds) .

- MS : Molecular ion peak at m/z 396.44 (C₂₃H₂₄O₆) with fragmentation patterns indicating loss of prenyl groups . Cross-referencing with published data from Garcinia xanthones is critical .

Q. What in vitro models have been used to assess the cytotoxic activity of this compound, and what are the key considerations for assay design?

The compound exhibits moderate cytotoxicity against MDA-MB-435S (breast cancer) and A549 (lung adenocarcinoma) cell lines, typically evaluated via MTT or SRB assays . Key considerations:

- Dose range : 1–50 μM, with GI₅₀ values around 2–10 μM .

- Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).

- Proliferation time : 48–72 hours to capture delayed effects of prenylated xanthones .

Advanced Research Questions

Q. What strategies are effective in elucidating the molecular targets of this compound in cancer cell lines?

Target identification may involve:

- Kinase profiling : Screen against kinase libraries due to xanthones’ known interference with signaling pathways (e.g., MAPK/ERK) .

- Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify binding partners in lysates from treated cells .

- Gene silencing : CRISPR/Cas9 or siRNA knockdown of suspected targets (e.g., apoptosis regulators) to validate functional involvement .

Q. How do structural modifications, such as prenylation, influence the bioactivity and pharmacokinetic properties of this xanthone derivative?

Prenylation enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with non-prenylated analogs (e.g., 1,3,5,8-tetrahydroxyxanthone) show:

Q. What experimental approaches are recommended to resolve discrepancies in reported biological activities across different studies?

Discrepancies (e.g., neurite outgrowth vs. cytotoxicity) may arise from:

- Cell-type specificity : Test across multiple cell lines (e.g., PC12D for neurite activity vs. cancer models) .

- Concentration thresholds : Use dose-response curves to identify biphasic effects (e.g., pro-survival at low doses vs. apoptosis at high doses) .

- Batch variability : Standardize extraction protocols and validate compound purity via HPLC-UV/HRMS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.